Methyl 2-acetamidoacrylate
Overview
Description
Methyl 2-acetamidoacrylate is a versatile compound that has been the subject of various studies due to its utility in organic synthesis, particularly in the preparation of α-amino acid derivatives. It serves as a key intermediate in the synthesis of complex molecules and has been explored for its reactivity in different chemical reactions .
Synthesis Analysis
The synthesis of α-amino acid derivatives
Scientific Research Applications
Thermosensitive Properties
- Copolymers with Thermosensitivity : MAA, when copolymerized with methyl acrylate, produces thermosensitive properties. Specifically, a copolymer containing 77% MAA units exhibits a notable thermal sensitivity, influenced by polymer concentration and the presence of inorganic salts, as detailed by Okamura et al. (2002) in their study published in the European Polymer Journal (Okamura et al., 2002).
Applications in Actuators
- Use in Artificial Actuators : The development of a MAA hydrogel showcased its potential use in artificial actuators. The hydrogel demonstrated a significant equilibrium swelling ratio and reversible bending behavior under an electric field, suggesting its applicability in electrically stimulated actuators. This was elaborated by Eun-Ju Ha et al. (2013) in the Journal of Applied Physics (Ha et al., 2013).
Chemical Synthesis and Modification
- Synthesis of Constrained Analogues of Tryptophan : Rossi et al. (2015) described the use of MAA in the synthesis of methyl 3-acetamido-1,2,3,4-tetrahydrocarbazole-3-carboxylate derivatives, contributing to the development of constrained tryptophan analogues. This process was featured in the Beilstein Journal of Organic Chemistry (Rossi et al., 2015).
Catalysis and Chemical Reactions
- Role in Catalytic Hydrogenations : MAA plays a role in catalytic hydrogenations. For example, its use in the efficient immobilisation of Rh-MonoPhos on aluminosilicate AlTUD-1 demonstrated its effectiveness in enantioselective catalysis. This was presented by Simons et al. (2004) in Chemical Communications (Simons et al., 2004).
Polymerization and Copolymerization
- Polymerization Studies : Studies on the polymerization of MAA have shown its versatility in forming various copolymers with distinct properties, such as the formation of copolymers with methyl methacrylate, which exhibit a lower critical solution temperature. This was investigated by Okamura et al. (2002) in the Journal of Polymer Science Part A (Okamura et al., 2002).
Safety And Hazards
properties
IUPAC Name |
methyl 2-acetamidoprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4(6(9)10-3)7-5(2)8/h1H2,2-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWNFFKPVLVOQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188849 | |
Record name | N-Acetyldehydroalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetamidoacrylate | |
CAS RN |
35356-70-8 | |
Record name | Methyl 2-acetamidoacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35356-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyldehydroalanine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035356708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 35356-70-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Acetyldehydroalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 2-(acetylamino)-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLDEHYDROALANINE METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT3ARJ50FG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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